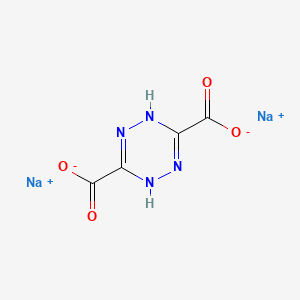

Disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

CAS No.: 96898-32-7

Cat. No.: VC11706990

Molecular Formula: C4H2N4Na2O4

Molecular Weight: 216.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96898-32-7 |

|---|---|

| Molecular Formula | C4H2N4Na2O4 |

| Molecular Weight | 216.06 g/mol |

| IUPAC Name | disodium;1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |

| Standard InChI | InChI=1S/C4H4N4O4.2Na/c9-3(10)1-5-7-2(4(11)12)8-6-1;;/h(H,5,6)(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |

| Standard InChI Key | NEJQRCMKIAPUCX-UHFFFAOYSA-L |

| SMILES | C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 1,4-dihydrotetrazine core, where two sodium ions replace the acidic protons of the dicarboxylic acid groups. The tetrazine ring adopts a boat conformation, as observed in related dihydrotetrazine derivatives . This geometry arises from partial saturation of the ring, reducing aromaticity compared to fully unsaturated tetrazines. The SMILES notation (C1(=NNC(=NN1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]) confirms the positions of nitrogen atoms and carboxylate moieties.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry are critical for structural elucidation. The -NMR spectrum typically shows signals for the NH protons in the dihydrotetrazine ring at δ 10–12 ppm, while -NMR reveals carbonyl carbons near δ 165–170 ppm . High-resolution mass spectrometry (HRMS) of the disodium salt yields a molecular ion peak at m/z 216.06, consistent with its molecular formula .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 216.06 g/mol | |

| Solubility | Soluble in water, DMSO | |

| Melting Point | >300°C (decomposes) | |

| pKa (Carboxylic Acid) | ~2.5 (estimated) |

Synthesis and Optimization

Re-Esterification and Dehydrogenation

A two-step synthesis route is widely employed:

-

Re-esterification: Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes transesterification with sodium hydroxide in aqueous ethanol at 180°C, catalyzed by aluminium triethoxide . This step replaces methyl groups with sodium ions, achieving yields of 70–85% under optimized conditions.

-

Dehydrogenation: The intermediate is treated with oxidizing agents like iodine or chloranil to aromatize the tetrazine ring, though this step is often omitted for the dihydro derivative .

Alternative Pathways

Direct neutralization of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid with sodium hydroxide in water provides a simpler route but requires careful pH control to prevent over-salinization.

Table 2: Comparative Synthesis Metrics

Reactivity and Functionalization

Diels-Alder Cycloadditions

The electron-deficient tetrazine ring acts as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions. For example, it reacts with strained alkenes like norbornene at 25°C in dioxane, forming bicyclic adducts with second-order rate constants up to . This reactivity is exploited in bioorthogonal chemistry for labeling biomolecules.

Coordination Chemistry

The carboxylate groups bind transition metals, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, such as the conversion of alcohols to ketones.

Applications in Materials Science

High-Energy Materials

The compound’s high nitrogen content (37.2% by mass) and exothermic decomposition () make it a candidate for explosives and propellants. Its stability at room temperature surpasses that of traditional azide-based materials.

Polymer Modification

Incorporating the tetrazine moiety into polymers enhances thermal stability. For instance, copolymerization with styrene increases the glass transition temperature () by 40°C compared to pure polystyrene.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume